molecular formula C18H17ClN4OS B5513787 N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE

N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE

Cat. No.: B5513787
M. Wt: 372.9 g/mol
InChI Key: BJJXDQKCDPBTFD-SRZZPIQSSA-N
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Description

N-{3-[(4-Chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine is a complex organic compound that features a triazole ring, a chlorobenzyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: Its unique properties can be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine is unique due to the presence of both the chlorobenzyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.

Properties

IUPAC Name

(E)-N-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-2-24-17-9-5-14(6-10-17)11-21-23-13-20-22-18(23)25-12-15-3-7-16(19)8-4-15/h3-11,13H,2,12H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXDQKCDPBTFD-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C=NN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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